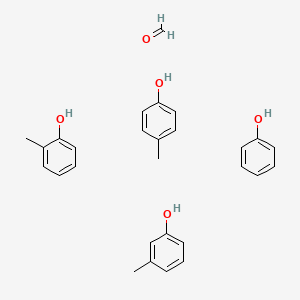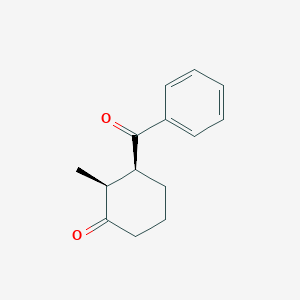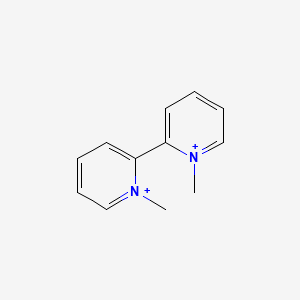
2,2'-Bipyridinium, 1,1'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridinium, 1,1’-dimethyl-, also known as paraquat, is a quaternary ammonium compound widely used as a herbicide. It is known for its effectiveness in controlling weeds and grasses by interfering with photosynthesis. This compound is highly toxic to humans and animals, which has led to regulatory restrictions in many countries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridinium, 1,1’-dimethyl- typically involves the N-alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of paraquat involves the reaction of 2,2’-bipyridine with methyl chloride in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2’-Bipyridinium, 1,1’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can be reduced to form a stable radical cation.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and hydroxyl radicals.
Reduction: Radical cations.
Substitution: Various substituted bipyridinium derivatives.
科学的研究の応用
2,2’-Bipyridinium, 1,1’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular respiration and oxidative stress.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Employed as a herbicide for weed control in agriculture.
作用機序
The herbicidal activity of 2,2’-Bipyridinium, 1,1’-dimethyl- is primarily due to its ability to interfere with the electron transfer system during photosynthesis. It inhibits the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to NADPH, leading to the generation of reactive oxygen species that damage cellular components and ultimately cause cell death .
類似化合物との比較
Diquat: Another bipyridinium herbicide with similar properties but different molecular structure.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridinium herbicides with varying degrees of usage and toxicity.
Uniqueness: 2,2’-Bipyridinium, 1,1’-dimethyl- is unique due to its high efficacy as a herbicide and its ability to generate reactive oxygen species. its high toxicity to humans and animals sets it apart from other herbicides, leading to stringent regulatory controls .
特性
CAS番号 |
41491-80-9 |
|---|---|
分子式 |
C12H14N2+2 |
分子量 |
186.25 g/mol |
IUPAC名 |
1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H14N2/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2/h3-10H,1-2H3/q+2 |
InChIキー |
UAUJBDPVJVQYQE-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



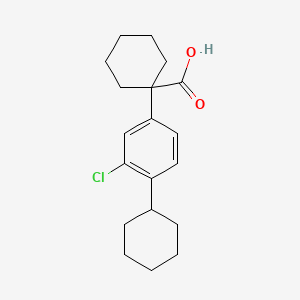
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)

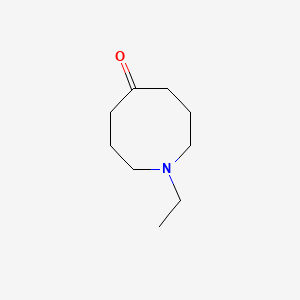
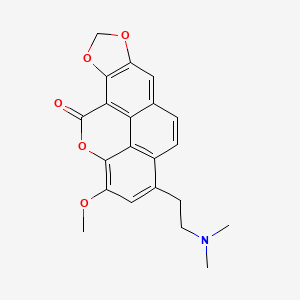
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
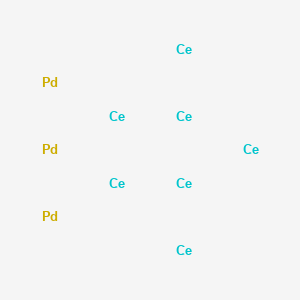
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
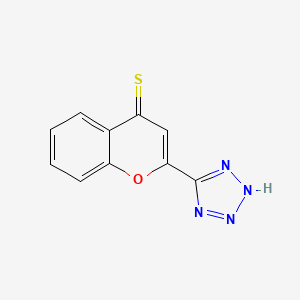
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)

